
Soyacerebroside II
Overview
Description
Soyacerebroside II (CAS: 115074-93-6) is a glucocerebroside, a class of sphingolipids composed of a ceramide backbone linked to a glucose moiety. It is structurally characterized by a long-chain amino alcohol (sphingoid base), a fatty acid, and a monosaccharide. This compound is primarily isolated from plant sources such as Glycine max (soybean), Tetragonia tetragonoides (New Zealand spinach), and Allium sativum (garlic) . It has garnered attention for its bioactive properties, including immunomodulatory and neuroprotective effects, though these activities vary significantly compared to structurally similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Soyacerebroside II can be synthesized through a series of chemical reactions involving the coupling of a sphingosine base with a fatty acid and a sugar moiety. The synthesis typically involves:
Glycosylation: The attachment of a glucose molecule to the sphingosine base.
Acylation: The addition of a fatty acid to the glycosylated sphingosine.
Industrial Production Methods: Industrial production of this compound primarily involves extraction from soybeans. The process includes:
Solvent Extraction: Using organic solvents to extract the compound from soybean material.
Chromatography: Purifying the extracted compound through chromatographic techniques.
Crystallization: Obtaining high-purity this compound through crystallization.
Chemical Reactions Analysis
Types of Reactions: Soyacerebroside II undergoes various chemical reactions, including:
Chelation: It forms complexes with calcium ions, acting as a tridentate chelating ligand.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions:
Chelation: Calcium ions (Ca²⁺) are commonly used in chelation reactions.
Hydrolysis: Acidic conditions or specific enzymes like glycosidases.
Major Products:
Calcium Complexes: Formation of calcium ion complexes.
Hydrolyzed Products: Free sphingosine and glucose molecules.
Scientific Research Applications
Soyacerebroside II has a wide range of scientific research applications, including:
Chemistry: Studying its ionophoretic properties and its role in calcium ion transport.
Industry: Utilizing its unique properties in the development of biochemical assays and diagnostic tools.
Mechanism of Action
Soyacerebroside II exerts its effects primarily through its ability to bind and transport calcium ions. The mechanism involves:
Comparison with Similar Compounds
Structural Comparison
Soyacerebroside II is closely related to Soyacerebroside I (CAS: 114297-20-0). Both share the molecular formula C₄₀H₇₅NO₉ and a molecular weight of 714.0 g/mol . However, key structural differences exist:
- Soyacerebroside I has a shorter aliphatic chain in the sphingoid base, lacking two methylene groups compared to derivatives like compound 1 in .
- This compound features distinct hydroxylation patterns or double bond positions in its fatty acid chain, which influence its biological activity .
Table 1: Structural and Molecular Data
Property | This compound | Soyacerebroside I |
---|---|---|
CAS Number | 115074-93-6 | 114297-20-0 |
Molecular Formula | C₄₀H₇₅NO₉ | C₄₀H₇₅NO₉ |
Molecular Weight | 714.0 g/mol | 714.0 g/mol |
Key Structural Feature | Longer aliphatic chain | Shorter aliphatic chain |
Primary Sources | Soybean, garlic, spinach | Soybean, onion, herbs |
Bioactive Moieties | Glucose-linked ceramide | Glucose-linked ceramide |
Bioactivity Comparison
Neuroprotective Activity
- This compound exhibits weak neuroprotective activity in PC12 cells against glutamate-induced apoptosis (EC₅₀: 27.1 ± 0.33 μM) . Earlier studies erroneously attributed this activity to Soyacerebroside I due to misidentification .
Immunomodulatory Effects
- Both compounds suppress LPS-induced IL-18 secretion in human peripheral blood mononuclear cells (PBMCs), but their combined use (as an isomeric mixture) shows enhanced efficacy compared to individual application .
Antimicrobial and Antidiabetic Activity
- Neither compound has significant antimicrobial activity, unlike other cerebrosides (e.g., Zephyranamide A/B) with MIC values of 4–64 μg/mL .
Misidentification and Clarification in Literature
Early studies (e.g., Wang et al., 2013) misassigned neuroprotective activity to Soyacerebroside I, later corrected by Jin et al. (2017) to this compound . This underscores the necessity of rigorous structural validation in cerebroside research.
Biological Activity
Soyacerebroside II is a sphingoglycolipid extracted from soybeans (Glycine max), known for its unique biological activities, particularly its anti-inflammatory properties and calcium ionophoretic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is characterized by its structure as a calcium ionophore, which allows it to facilitate the transport of calcium ions across cell membranes. This property is attributed to its ability to form complexes with calcium ions through specific functional groups in its molecular structure. The compound serves as a tridentate chelating ligand for Ca²⁺ ions, involving interactions from the amide carbonyl and hydroxyl groups .
Anti-Inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study indicated that it suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, which are commonly used as a model for inflammatory responses . This inhibition suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.
Key Findings:
- Inhibition of MCP-1 Expression: this compound treatment reduced IL-1β-induced monocyte chemoattractant protein-1 (MCP-1) expression in human synovial fibroblasts, which is crucial for monocyte migration during inflammatory responses .
- Regulation of miR-432: The compound was shown to upregulate miR-432 levels, which plays a role in suppressing inflammatory pathways by targeting specific mRNAs related to inflammation .
Calcium Ionophoretic Activity
As a calcium ionophore, this compound facilitates the influx of calcium ions into cells, which can influence various cellular processes including muscle contraction, neurotransmitter release, and cell signaling pathways. This property may also contribute to its anti-inflammatory effects by modulating intracellular calcium levels that affect signaling cascades involved in inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inflammatory Response Modulation:
- Calcium Complex Formation:
- Potential Therapeutic Applications:
Comparative Analysis of Biological Activities
Activity | This compound | Other Compounds |
---|---|---|
Anti-inflammatory | Yes | Yes (e.g., Celecoxib) |
Calcium ionophore | Yes | Yes (e.g., A23187) |
Modulation of MCP-1 | Yes | Limited |
Upregulation of miR-432 | Yes | Not extensively studied |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for structural identification and purity validation of Soyacerebroside II?
- Methodological Guidance : Use spectroscopic techniques (1D/2D-NMR, mass spectrometry) for structural elucidation, as described in phytochemical studies of related cerebroside compounds . For purity, combine HPLC with evaporative light scattering detection (ELSD) or high-resolution mass spectrometry (HRMS), adhering to protocols for natural product characterization outlined in journal guidelines .
Q. Which experimental models are suitable for preliminary screening of this compound’s bioactivity?
- Approach : Human peripheral blood mononuclear cells (PBMCs) are effective for evaluating immune-modulating effects, particularly IL-18 inhibition, as demonstrated in foundational studies . Pair this with calcium flux assays to assess ionophoretic activity, using fluorometric probes (e.g., Fura-2 AM) to quantify Ca²⁺ mobilization .
Q. How can researchers optimize extraction protocols for this compound from plant sources?
- Strategy : Sequential solvent extraction (e.g., ethanol, chloroform-methanol) followed by column chromatography (silica gel, Sephadex LH-20) is standard for cerebroside isolation. Validate yields using TLC with sulfuric acid visualization and cross-reference with authenticated standards .
Advanced Research Questions
Q. What mechanisms underlie this compound’s dual activity in Ca²⁺ ionophoresis and immune modulation?
- Hypothesis Testing : Investigate membrane interaction via molecular dynamics simulations to predict lipid bilayer disruption. Complement with gene expression profiling (RNA-seq) in PBMCs to identify signaling pathways (e.g., NLRP3 inflammasome) affected by IL-18 suppression .
Q. How do structural variations between Soyacerebroside I and II influence bioactivity?
- Comparative Analysis : Conduct structure-activity relationship (SAR) studies using synthetic analogs. Modify sphingoid base chain length or glycosylation patterns and test using IL-18 ELISA and calcium imaging. Cross-reference with NMR data to correlate structural features with potency .
Q. What strategies address contradictions in reported bioactivity across studies (e.g., variable inhibitory efficacy)?
- Critical Analysis : Evaluate experimental variables such as cell type (primary vs. immortalized lines), dosage (µM to mM ranges), and assay conditions (e.g., serum-free media). Use meta-analysis of published IC₅₀ values to identify trends or outliers, applying statistical tools like Bland-Altman plots .
Q. How can in vitro findings for this compound be translated to in vivo models?
- Experimental Design : Utilize murine models of inflammation (e.g., DSS-induced colitis) to assess oral bioavailability and efficacy. Employ pharmacokinetic studies (LC-MS/MS) to measure plasma/tissue concentrations and correlate with PBMC-derived biomarkers .
Q. What methodologies validate the specificity of this compound’s immune-modulating effects?
- Validation Framework : Combine genetic knockdown (CRISPR/Cas9) of IL-18 in PBMCs with rescue experiments. Use competitive binding assays (surface plasmon resonance) to confirm direct interaction with immune receptors versus indirect pathway modulation .
Q. Methodological Considerations
Q. How should researchers address solubility challenges in this compound studies?
- Practical Solutions : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity. For in vivo work, use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility, as described in pharmacokinetic optimization studies .
Q. What statistical approaches are robust for analyzing dose-response data in cerebroside research?
Properties
IUPAC Name |
(2R)-2-hydroxy-N-[(2S,3R,4E,8Z)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H75NO9/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-33(43)32(31-49-40-38(47)37(46)36(45)35(30-42)50-40)41-39(48)34(44)29-27-25-23-21-18-16-14-12-10-8-6-4-2/h19-20,26,28,32-38,40,42-47H,3-18,21-25,27,29-31H2,1-2H3,(H,41,48)/b20-19-,28-26+/t32-,33+,34+,35+,36+,37-,38+,40+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMYIYLRRDTKAA-QZNXAUJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCC=CCCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CC/C=C\CCCCCCCCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H75NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115074-93-6 | |
Record name | SOYACEREBROSIDE II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCY9V8R8VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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